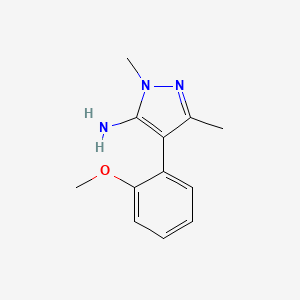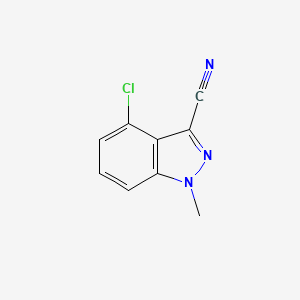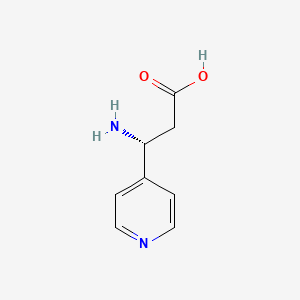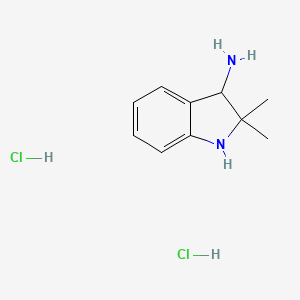
2,2-dimethyl-2,3-dihydro-1H-indol-3-amine dihydrochloride
Vue d'ensemble
Description
“2,2-dimethyl-2,3-dihydro-1H-indol-3-amine dihydrochloride” is a chemical compound with the CAS Number: 2060063-91-2 . It has a molecular weight of 235.16 and its IUPAC name is 2,2-dimethylindolin-3-amine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2.2ClH/c1-10(2)9(11)7-5-3-4-6-8(7)12-10;;/h3-6,9,12H,11H2,1-2H3;2*1H . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Applications De Recherche Scientifique
1. Chemical Synthesis and Structural Diversity
2,2-Dimethyl-2,3-dihydro-1H-indol-3-amine dihydrochloride is a valuable compound in the synthesis of a variety of structurally diverse molecules. It serves as a key component in alkylation and ring closure reactions, leading to the creation of novel compounds like dithiocarbamates, thioethers, and various NH-azole derivatives (Roman, 2013).
2. Biological Activity and Potential Therapeutic Uses
The compound has significant importance in synthesizing biologically active derivatives. For example, the synthesis of N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl]arylsulfon(amides) explores the potential biological activity of these compounds, indicating their relevance in pharmaceutical research (Avdeenko, Konovalova, & Yakymenko, 2020).
3. Advanced Material and Dye Synthesis
This compound is instrumental in the development of advanced materials and dyes. A study demonstrates its use in synthesizing a water-soluble near-infrared dye for cancer detection using optical imaging, highlighting its potential in biomedical applications (Pham, Medarova, & Moore, 2005).
4. Synthesis of Complex Organic Molecules
The compound plays a crucial role in the synthesis of complex organic molecules. Research shows its application in creating various organic structures, contributing to the development of new chemical entities with potential applications in different fields (Zagorevskii et al., 1980).
Safety And Hazards
Orientations Futures
As for future directions, indole-based compounds are very important among heterocyclic structures due to their biological and pharmaceutical activities . The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds in an attempt to achieve promising new heterocycles with chemical and biomedical relevance .
Propriétés
IUPAC Name |
2,2-dimethyl-1,3-dihydroindol-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-10(2)9(11)7-5-3-4-6-8(7)12-10;;/h3-6,9,12H,11H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOCYAOZMBJOHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C2=CC=CC=C2N1)N)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-2,3-dihydro-1H-indol-3-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(tert-Butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid](/img/structure/B1450115.png)
![6,7-Dimethoxy-3,3-bis(4-methoxyphenyl)benzo[h]indeno[2,1-f]chromen-13(3H)-one](/img/structure/B1450116.png)
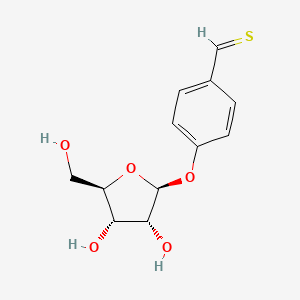

![4-(Bicyclo[1.1.1]pentan-1-yl)morpholine](/img/structure/B1450120.png)
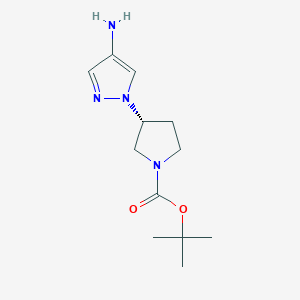
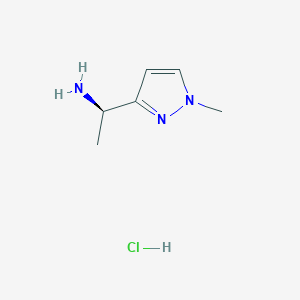
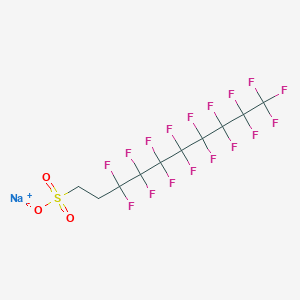

![(2-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone](/img/structure/B1450126.png)
